
4-(羟甲基)苯乙酸
描述
4-(Hydroxymethyl)phenylacetic acid, also known as 4-hydroxyphenylacetic acid, is a compound that has been studied in various contexts, including its role in the microbial degradation of aromatic amino acids such as phenylalanine and tyrosine, as well as its presence in olive oil mill wastewater (OOMW) and its relevance in medical diagnostics . It is also a key intermediate in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of 4-hydroxyphenylacetic acid and its derivatives has been explored through different methods. One approach involves the reduction of p-hydroxymandelate sodium with phosphorous acid, yielding 4-hydroxyphenylacetic acid with a 60.1 percent yield . Another method includes the ring-opening reaction of 4-hydroxyphenylacetic acid disodium salt with phthalide, resulting in a yield of 78% . Additionally, the compound has been synthesized from anisole through a Friedel-Crafts reaction followed by a Wolff-Kishner-Huang reduction, achieving an overall yield of 55.4% .
Molecular Structure Analysis
The molecular structure of 4-hydroxyphenylacetic acid has been characterized using various spectroscopic techniques. For instance, the structure of a related compound, 4-(2-carboxybenzyloxy)phenylacetic acid, was confirmed by 1H NMR . Similarly, the structure of 4-methoxyphenylacetic acid, another derivative, was characterized by IR, 1H NMR, and MS .
Chemical Reactions Analysis
4-Hydroxyphenylacetic acid undergoes various chemical reactions. It can be transformed into its ether derivatives through Williamson etherification reactions, as demonstrated in the synthesis of 4-ethoxyphenylacetic acid . The compound also serves as a substrate for 4-hydroxyphenylacetic acid 3-hydroxylase, an enzyme involved in the microbial degradation pathway of aromatic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-hydroxyphenylacetic acid are influenced by its functional groups. Its degradation has been studied in sulfate and OOMW using advanced electrochemical processes, indicating its susceptibility to oxidation by hydroxyl radicals . The compound's electrochemical properties have also been utilized in the development of assays for its detection in urine, which is relevant for diagnosing certain diseases .
科学研究应用
合成技术和化学转化
- 4-(羟甲基)苯乙酸用于制备各种化合物。例如,一项研究详细介绍了一种新的制备4-(BOC-氨基酰氧甲基)苯乙酸的方法,这对固相肽合成至关重要(Plaue & Heissler, 1987)。
- 改进的合成方法已经开发出来,用于苯乙酸衍生物的制备,展示了它在化学合成中的重要性以及优化其生产的持续努力(Ling-ling, 2003)。
微生物降解和生物技术
- 4-(羟甲基)苯乙酸在微生物降解途径中发挥作用。例如,它是假单胞菌等细菌降解芳香化合物的关键中间体,表明其在环境和生态方面的重要性(Raju, Kamath, & Vaidyanathan, 1988)。
- 在生物技术领域,大肠杆菌菌株已经进行代谢工程改造,以产生包括4-羟基苯乙酸在内的芳香化合物,展示了其在可持续生产有价值化学品方面的潜力(Koma et al., 2012)。
药用和生物应用
- 4-(羟甲基)苯乙酸及其衍生物已被探索用于潜在的药用应用。例如,苯乙酸的某些酯类化合物显示出抗心律失常活性,表明它们在药物开发中的潜力(Chorvat et al., 1993)。
- 该化合物也已被研究其生物效应,例如其在减轻炎症和水肿中的作用,进一步强调了其潜在的治疗用途(Liu et al., 2014)。
作用机制
Target of Action
It is known that phenylacetic acid derivatives can interact with various enzymes in the body .
Mode of Action
It is known that phenylacetic acid derivatives can undergo various reactions at the benzylic position, including free radical bromination and nucleophilic substitution .
Biochemical Pathways
It is known that phenylacetic acid derivatives can be involved in the metabolism of flavonoids, a class of polyphenols .
Result of Action
It is known that phenylacetic acid derivatives can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Action Environment
The action, efficacy, and stability of 4-(Hydroxymethyl)phenylacetic acid can be influenced by various environmental factors. For instance, it is recommended to avoid dust formation and ensure adequate ventilation when handling this compound . Furthermore, it is known that the compound can serve as the main body of insoluble polypeptide , suggesting that its solubility could influence its action and efficacy.
安全和危害
4-(Hydroxymethyl)phenylacetic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
未来方向
4-(Hydroxymethyl)phenylacetic acid is a potential chiral ligand and can be used for inducing and synthesizing a chiral compound . It is mainly applied to the synthesis of rock kinase and a norepinephrine transporter inhibitor, namely, nertadiol dimesylate . It has received considerable attention from those in the medical community due to its highly potent reactivity .
属性
IUPAC Name |
2-[4-(hydroxymethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4,10H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZBPBKAANKOJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20391028 | |
| Record name | 4-(Hydroxymethyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)phenylacetic acid | |
CAS RN |
73401-74-8 | |
| Record name | 4-(Hydroxymethyl)phenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20391028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Hydroxymethyl)phenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



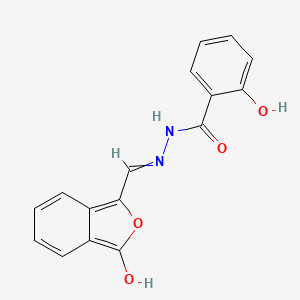
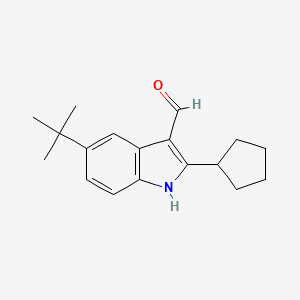
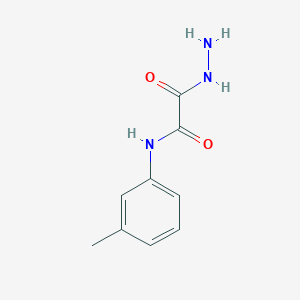

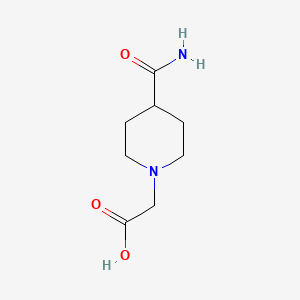
![([1,2,4]Triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid](/img/structure/B1307294.png)
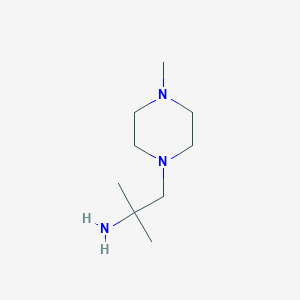
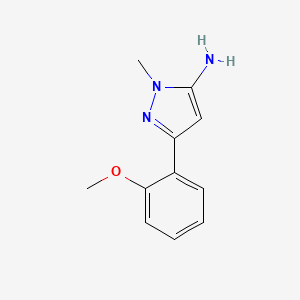

![1-methyl-1H-benzo[d]imidazole-2-carboxylic acid](/img/structure/B1307302.png)
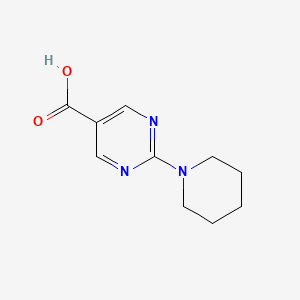
![1-(3-o-Tolyl-[1,2,4]oxadiazol-5-yl)-ethylamine](/img/structure/B1307309.png)